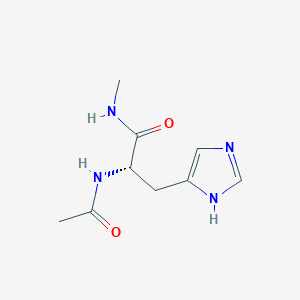

Ac-His-Nhme

描述

Ac-His-Nhme is a modified peptide that has been studied in various research contexts. The peptide itself is not directly mentioned in the provided papers, but the studies involve peptides with similar modifications and can provide insights into the behavior of Ac-His-Nhme.

Synthesis Analysis

The synthesis of peptides similar to Ac-His-Nhme involves complex reactions with metal ions, as seen in the study of pentapeptide Ac-His(Ala)3His-NH2 and its reactions with palladium(II) . The synthesis process can lead to the formation of different linkage isomers, which are species that differ only in which pair of imidazole nitrogen atoms bind to the metal ion. This indicates that the synthesis of Ac-His-Nhme could also result in various isomers if metal ions are involved in the process.

Molecular Structure Analysis

The molecular structure of peptides like Ac-His-Nhme can be significantly influenced by the presence of metal ions. For instance, the study of the pentapeptide Ac-His(Ala)3His-NH2 showed that the binding mode of palladium(II) to the peptide can affect its conformation, inducing an alpha-helical structure in certain cases . This suggests that the molecular structure of Ac-His-Nhme could also be influenced by metal coordination, potentially leading to different secondary structures.

Chemical Reactions Analysis

The chemical reactions involving peptides with histidine residues and metal ions can be quite complex. The research on Ac-His(Ala)3His-NH2 demonstrated that palladium(II) can coordinate to histidine with a preference for each of the two imidazole nitrogens, allowing for the formation of up to four linkage isomers . This indicates that Ac-His-Nhme could also participate in various chemical reactions, especially when interacting with metal ions, leading to different structural and conformational outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides similar to Ac-His-Nhme can be characterized using a range of spectroscopic and chromatographic techniques. For example, the pentapeptide Ac-His(Ala)3His-NH2 was characterized using NMR, CD spectra, mass spectroscopy, and high-performance liquid chromatography . These techniques can provide detailed information on the conformational behavior, stability, and other properties of the peptide, which would be relevant for understanding Ac-His-Nhme as well.

Relevant Case Studies

The studies on beta-peptides Ac-beta3-hPhe-NHMe and Ac-beta3-hTyr-NHMe provide insights into the conformational preferences of synthetic foldamers, which could be relevant for understanding the behavior of Ac-His-Nhme . These studies used spectroscopic techniques to explore the structures and vibrations of the peptides, revealing the presence of different conformers and their spectral signatures. Similarly, the study on Ac-Phe-NHMe and its dimer provided information on beta-sheet model systems in the gas phase, which could be relevant for understanding the structural properties of Ac-His-Nhme .

科学研究应用

β-sheet Model Systems

肽模型Ac–Phe–NHMe及其二聚体在气相中形成β-折叠模型系统。Gerhards等人(2004年)进行的研究使用IR/R2PI光谱和力场计算分析了Ac–Phe–NHMe及其二聚体的结构和振动频率。这项研究揭示了二肽的不同结构排列方式,突出了β-折叠相关构象作为单体中最突出的物种,并确定了二聚体中的双氢键排列,这种排列作为β-折叠模型系统的一部分Gerhards等人,2004年。

动态性质和力场

力场预测

Vitalini等人(2015年)通过分子动力学模拟和各种力场研究了模型肽(包括Ac-A-NHMe)的动态性质。该研究揭示了不同力场中弛豫时间尺度和构象交换过程的差异,阐明了分子动力学模拟动态解释的重要性Vitalini et al., 2015。

肽的折叠/展开机制

α-螺旋起始

Tobias和Brooks(1991年)利用分子动力学模拟研究了Ac-(Ala)3-NHMe和Ac-(Val)3-NHMe的折叠/展开。他们的研究为自由能表面和反转作为螺旋折叠/展开途径中间体的重要性提供了宝贵的见解Tobias & Brooks, 1991。

纳米技术和构象切换

固体表面上的构象切换

Biggs和Mijajlovic(2008年)探讨了Ac-(Ala)10-NHMe在固体表面吸附时如何在不同构象之间切换。他们的发现暗示了在分子计算机、纳米技术甚至固体表面附近蛋白质的生物活性中可能的应用Biggs & Mijajlovic, 2008。

溶液中的构象偏好

肽的溶液行为

Cormanich等人(2015年)对Ac-Gly-NHMe进行了详细研究,分析了其在各种溶剂中的构象偏好。他们的工作将理论计算与实验光谱相结合,以了解影响不同介质中肽构象的因素Cormanich et al., 2015。

属性

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLRQKZOVSBKSE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213049 | |

| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-His-Nhme | |

CAS RN |

6367-11-9 | |

| Record name | N-Acetyl-N-methylhistidylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

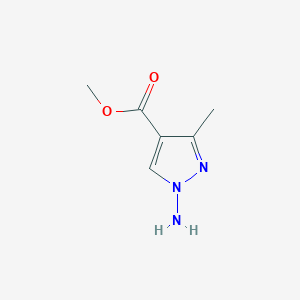

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)